1-Azido-2-chloro-4-fluorobenzene

Vue d'ensemble

Description

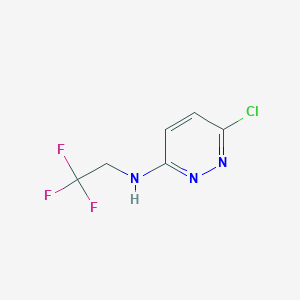

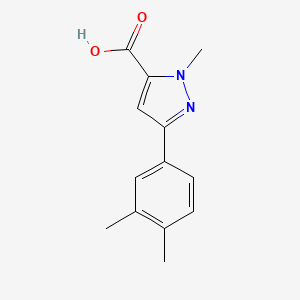

1-Azido-2-chloro-4-fluorobenzene is an aromatic azide . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .

Synthesis Analysis

The synthesis of azides like 1-Azido-2-chloro-4-fluorobenzene often involves the use of sodium azide (NaN3) as the source of the azide group . Another method involves the reaction of aromatic halides with lithium reagent (t-BuLi), followed by the reaction with tosyl azide .Molecular Structure Analysis

The molecular formula of 1-Azido-2-chloro-4-fluorobenzene is C6H3ClFN3 . Its molecular weight is 171.56 .Chemical Reactions Analysis

1-Azido-2-chloro-4-fluorobenzene is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . This suggests that it can participate in click chemistry, a type of chemical reaction that is widely used in bioconjugation, polymer modification, and even drug synthesis.Applications De Recherche Scientifique

Synthesis of New Triazole Derivatives

Research by Negrón-Silva et al. (2013) explored the synthesis of 1,4-disubstituted 1,2,3-triazoles using derivatives including 1-(azidomethyl)-4-fluorobenzene. These compounds demonstrated potential as inhibitors against acidic corrosion of steels, indicating a significant application in materials science and engineering (Negrón-Silva et al., 2013).

Spectroscopy and Molecular Properties

Studies have focused on the microwave spectrum, quadrupole coupling constants, and dipole moments of related compounds, such as 1-chloro-2-fluorobenzene and 1-chloro-3-fluorobenzene. These studies by Onda et al. (1994) provide valuable data for understanding the molecular properties and behavior of similar fluorobenzene derivatives in various applications, including chemical analysis and molecular spectroscopy (Onda et al., 1994a), (Onda et al., 1994b).

Electrochemical Fluorination

Research into the electrochemical fluorination of aromatic compounds, including chlorobenzene derivatives, has been conducted by Momota et al. (1995, 1996). This work contributes to the understanding of chemical reactions and product formation during the fluorination process, which is crucial in various chemical manufacturing and pharmaceutical applications (Momota et al., 1995), (Horio et al., 1996).

Magnetic Properties in Coordination Polymers

Liu et al. (2017) investigated azido-copper coordination polymers using derivatives with fluoro-substituents. Their findings regarding the magnetic properties of these compounds contribute to the development of materials with potential applications in magnetic storage and spintronic devices (Liu et al., 2017).

Organometallic Chemistry and Catalysis

Pike et al. (2017) discussed the use of partially fluorinated benzenes, including fluorobenzene derivatives, in organometallic chemistry. Their role in transition-metal-based catalysis and as solvents in various chemical reactions underscores their importance in synthetic chemistry and industrial applications (Pike et al., 2017).

Radiolabeling for PET Imaging

Thonon et al. (2009) utilized a derivative, 1-(azidomethyl)-4-[(18)F]-fluorobenzene, for radiolabeling in PET imaging. This application in medical imaging technology demonstrates the relevance of fluorobenzene derivatives in advancing diagnostic techniques (Thonon et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Azides like 1-Azido-2-chloro-4-fluorobenzene have a wide range of applications in the synthesis of various heterocycles . They are particularly useful in the preparation of five-, six-, and organometallic heterocyclic-membered systems and their fused analogs . This suggests that they will continue to be important in the field of organic synthesis.

Propriétés

IUPAC Name |

1-azido-2-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKCMCWZWIONIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-chloro-4-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine](/img/structure/B1460876.png)

![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)

![4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1460882.png)

![(Pyrido[2,3-{d}]pyrimidin-4-ylthio)acetic acid](/img/structure/B1460887.png)

![[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol](/img/structure/B1460891.png)

![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)